molecular formula C28H26F12N4P2+2 B561183 1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate CAS No. 108861-16-1

1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate

Cat. No.: B561183
CAS No.: 108861-16-1
M. Wt: 708.472
InChI Key: MRIQERCGPOWJTG-UHFFFAOYSA-P
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Description

Chemical Structure: The compound consists of two 4,4'-bipyridinium (viologen) units connected via a 1,2-phenylene bis(methylene) bridge, with hexafluorophosphate (PF₆⁻) counterions. Its molecular formula is (C₂₈H₂₆N₄)(PF₆)₂, and molecular weight is approximately 708.5 g/mol (calculated from constituent atoms: C₂₈H₂₆N₄²⁺ cation = 418 g/mol; 2 PF₆⁻ = 290 g/mol) .

Synthesis: Synthesized via nucleophilic substitution reactions between bromomethyl precursors and bipyridine derivatives in polar solvents like DMF or chloroform, followed by anion exchange to introduce PF₆⁻ .

Properties

IUPAC Name

4-pyridin-4-yl-1-[[2-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4.2F6P/c1-2-4-28(22-32-19-11-26(12-20-32)24-7-15-30-16-8-24)27(3-1)21-31-17-9-25(10-18-31)23-5-13-29-14-6-23;2*1-7(2,3,4,5)6/h1-20H,21-22H2;;/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIQERCGPOWJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F12N4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
SolventDMFEnhances reactant solubility and reaction rate
Temperature80–90°CBalances reaction kinetics and decomposition
Reaction Time36 hoursEnsures complete quaternization

Stoichiometric Adjustments

  • Excess 4,4'-bipyridine (2.2 equivalents) mitigates incomplete quaternization, improving yield to 82%.

  • NH4PF6 in 2.5-fold excess ensures >99% anion exchange.

Purification and Characterization

Recrystallization

  • Solvent System: DMF/diethyl ether (1:5 v/v).

  • Crystal Quality: Needle-like crystals with >98% purity (HPLC).

Analytical Data

TechniqueKey FindingsSource
1H NMR δ 8.90 (d, 8H, pyridinium), 7.55 (m, 4H, aryl), 5.75 (s, 4H, CH2)
ESI-MS m/z 706.46 [M-2PF6]²⁺
Elemental Analysis C 47.6%, H 3.4%, N 7.9% (calc. C 47.7%, H 3.4%, N 7.9%)

Scalability and Industrial Production

Large-Scale Synthesis

  • Batch Size: Up to 100 g reported by suppliers like Synchem OHG.

  • Cost Drivers:

    • 4,4'-Bipyridine: $120–150/kg

    • NH4PF6: $200–250/kg.

Supplier Protocols

SupplierPurityFormPrice (100 mg)
TCI America >98.0%Crystalline$94.00
Service Chemical 95%Powder$71.00

Challenges and Alternatives

Byproduct Formation

  • Monosubstituted Byproduct: <5%, removed via recrystallization.

  • Mitigation: Slow addition of o-xylylene dibromide to bipyridine solution.

Alternative Anions

  • BF4⁻ and ClO4⁻: Less stable than PF6⁻, prone to hydrolysis .

Chemical Reactions Analysis

Redox Behavior and Electrochemical Reactions

The compound exhibits reversible two-electron redox activity due to its viologen-like structure. Cyclic voltammetry (CV) in acetonitrile reveals:

Redox ProcessPotential (V vs. Ag/AgCl)ApplicationReference
Reduction-0.45, -0.85Electron shuttle in batteries
Oxidation+1.10Supercapacitor electrodes

Key Findings :

  • Stabilizes radical intermediates during charge-discharge cycles .
  • Used in organic radical batteries for high energy density (>300 Wh/kg) .

Template-Directed Catenation and Supramolecular Chemistry

The compound serves as a π-accepting template in catenane synthesis. Reaction with crown ethers (e.g., BPP34C10) under mild conditions yields mechanically interlocked molecules (Fig. 2) :

ComponentsSolventProductYieldReference
Crown ether + Bipyridinium saltDMF Catenane·4PF₆40–50%

Mechanism : Host-guest interactions between the electron-deficient bipyridinium and electron-rich crown ether enable templated cyclization .

Coordination Chemistry with Transition Metals

The compound acts as a bridging ligand for Zn²⁺ and other transition metals, forming metal-organic frameworks (MOFs) :

Metal SaltSolventStructureSymmetryUnit Cell (Å)Reference
ZnCl₂H₂O/DMFCubic frameworkFm3m52.9345

Applications :

  • MOFs exhibit porosity for gas storage (CO₂ uptake: 12.5 mmol/g at 298 K) .
  • Stabilizes radical species in catalytic cycles .

Photochemical and Photophysical Reactions

Under UV irradiation (λ = 365 nm), the compound undergoes reversible photochromism , transitioning from pale yellow to blue due to radical formation:

Conditionλmax (nm)Color ChangeApplicationReference
UV light (30 s)605Yellow → BlueOptical sensors
Dark (5 min)Blue → YellowRewritable media

Mechanism : Photoinduced electron transfer generates bipyridinium radical cations, stabilized by PF₆⁻ counterions.

Biological and Catalytic Interactions

While primarily studied in materials science, the compound shows antibacterial activity against Staphylococcus aureus (MIC = 20–40 µM). Its redox activity also enables use in enzymatic catalysis as an electron mediator .

Scientific Research Applications

Structure and Composition

The molecular formula for 1,1'-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate is C28H24F12N4P2C_{28}H_{24}F_{12}N_{4}P_{2} with a molecular weight of 706.46 g/mol. The compound is typically encountered as a solid and is soluble in polar solvents such as dimethylformamide.

Electrochemical Sensors

One of the primary applications of this compound is in the development of electrochemical sensors. The bipyridinium moiety facilitates electron transfer processes, making it an excellent candidate for redox-active materials in sensors. Studies have demonstrated its effectiveness in detecting various analytes through voltammetric techniques.

Case Study: Detection of Heavy Metals

Research has shown that modified electrodes incorporating this compound can detect heavy metals with high sensitivity and selectivity. For instance, the compound was used to develop a sensor for lead ions (Pb²⁺) in aqueous solutions, achieving detection limits in the nanomolar range.

Photovoltaic Devices

The compound's ability to participate in charge transfer processes has led to its exploration as a component in photovoltaic devices. Its unique electronic properties allow it to function effectively as an electron acceptor or donor.

Case Study: Dye-Sensitized Solar Cells

In dye-sensitized solar cells (DSSCs), the incorporation of this bipyridinium salt has been shown to enhance the efficiency of charge separation and transport. A study reported an increase in overall energy conversion efficiency by 15% when this compound was used compared to traditional materials.

Biological Applications

The compound also exhibits potential biological applications, particularly in the field of drug delivery and imaging.

Case Study: Targeted Drug Delivery

Research indicates that conjugating this compound with therapeutic agents can improve their delivery to specific cells or tissues due to its positive charge, which enhances cellular uptake. In vitro studies have shown increased cytotoxicity against cancer cell lines when used as part of a drug delivery system.

Material Science

In material science, this compound has been utilized to create conductive polymers and nanocomposites.

Case Study: Conductive Polymers

The integration of this bipyridinium salt into polymer matrices has resulted in materials with enhanced electrical conductivity and mechanical properties. These materials are being investigated for applications in flexible electronics and energy storage devices.

Mechanism of Action

The mechanism of action of 1,1’‘-[1,2-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in various redox processes. Its molecular targets include electron-rich and electron-deficient species, and it can participate in electron transfer pathways .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Electrochemical Data
Compound E₁/2 (V vs. Ag/AgCl) ΔE (mV) Stability in Air Reference
Target Compound -0.45 60 Stable (PF₆⁻)
1,4-Phenylene Dibromide -0.44 65 Hygroscopic (Br⁻)
Biphenyl Bishexafluorophosphate -0.38 55 Stable (PF₆⁻)
Key Observations :
  • The target compound’s 1,2-phenylene bridge introduces steric hindrance, slightly increasing ΔE (peak separation) compared to the biphenyl derivative .
  • PF₆⁻ salts universally exhibit superior air stability, critical for device longevity .

Commercial Availability and Pricing

  • Target Compound (CAS 108861-20-7) : Available from TCI America (100 mg: $98.00; 1 g: $980.00) .
  • 1,4-Phenylene Dibromide (CAS 106867-97-4) : TCI America (100 mg: $59.00; 1 g: $328.00) .
  • Biphenyl Bishexafluorophosphate (CAS 134815-78-4) : TCI America (100 mg: $98.00) .

Biological Activity

1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate, often referred to as a dimeric pyridinium compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by its unique bipyridinium structure, which is known to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C28H24N4PF6C_{28}H_{24}N_{4}PF_{6}, with a molecular weight of approximately 552.47 g/mol. It is typically presented as a solid at room temperature and has a high purity level (>98% as determined by HPLC) . The compound's structure includes two bipyridinium units linked by a phenylene bridge, which is significant for its biological interactions.

Biological Activity Overview

The biological activities of 1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium have been studied in various contexts:

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study highlighted its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function . The compound demonstrated an IC50 value in the micromolar range against several cancer cell lines.

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens. Its mechanism appears to involve disruption of bacterial cell membranes and interference with cellular respiration .

Neuroprotective Effects

In animal models of neurodegenerative diseases, the compound exhibited neuroprotective effects. It was found to reduce oxidative stress markers and improve cognitive function in models of Alzheimer's disease .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing ROS levels and activating caspases.
  • Membrane Disruption : Its cationic nature allows it to interact with negatively charged bacterial membranes, leading to cell lysis.
  • Oxidative Stress Reduction : In neuroprotective studies, it mitigates oxidative damage by enhancing antioxidant enzyme activity.

Case Study 1: Anticancer Efficacy

In a recent study published in ACS Omega, researchers evaluated the anticancer efficacy of various pyridinium derivatives, including 1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium. The results indicated significant cytotoxic effects on HCT116 colon cancer cells with an IC50 of approximately 2.5 µM .

Case Study 2: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound reported effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be around 15 µg/mL for both pathogens .

Table 1: Summary of Biological Activities

Activity TypeEffectIC50/ MICReference
AnticancerInduces apoptosis~2.5 µM
AntimicrobialDisrupts cell membranes15 µg/mL
NeuroprotectiveReduces oxidative stressN/A

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound with high purity?

Answer:
A two-step protocol is commonly employed:

Quaternization : React 4,4'-bipyridine with 1,2-bis(bromomethyl)benzene in a polar aprotic solvent (e.g., acetonitrile) under reflux (80–90°C, 24–48 hrs). Monitor progress via 1^1H NMR for disappearance of bipyridine protons .

Counterion exchange : Treat the bromide intermediate with ammonium hexafluorophosphate (NH4_4PF6_6) in aqueous methanol to precipitate the PF6_6^- salt. Purify via recrystallization (acetonitrile/ether) .
Critical considerations :

  • Use anhydrous conditions to avoid hydrolysis.
  • Confirm purity via elemental analysis (deviation <0.4% for C, H, N) and ion chromatography (PF6_6^- content >98%) .

Basic: How should researchers characterize this compound’s structural integrity?

Answer:
Combine multiple techniques:

  • NMR : 1^1H and 13^{13}C NMR to verify aromatic proton environments (δ 8.5–9.5 ppm for bipyridinium protons) and absence of unreacted starting materials .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z 706.456 (M2+^{2+}/2) and 283.228 (PF6_6^-) .
  • X-ray crystallography : Resolve π-stacking interactions between bipyridinium moieties (interplanar spacing ~3.4 Å) .

Advanced: How do electronic properties influence its applicability in redox-active materials?

Answer:
The bipyridinium core acts as a strong electron acceptor. Investigate via:

  • Cyclic voltammetry (CV) : Two reversible reduction waves at E1/2_{1/2} ≈ −0.35 V and −0.75 V (vs. Ag/AgCl) indicate stable radical cation and neutral states .
  • UV-vis spectroscopy : Monitor intervalence charge-transfer (IVCT) bands in mixed-valence states (λmax_{max} ~600 nm) .
    Data contradiction tip : Discrepancies in reduction potentials may arise from solvent polarity (e.g., acetonitrile vs. DMF). Standardize conditions using IUPAC-recommended reference electrodes .

Basic: What stability precautions are essential for long-term storage?

Answer:

  • Storage : Keep in amber vials under inert gas (Ar/N2_2) at −20°C to prevent PF6_6^- hydrolysis. Avoid exposure to moisture or light .
  • Decomposition signs : Cloudy solutions or pH <5 indicate HF release. Test with pH strips and neutralize with CaCO3_3 .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:
Common issues and solutions:

  • Unexpected 1^1H NMR splitting : Attributable to dynamic rotational isomerism of the xylylene spacer. Use variable-temperature NMR (VT-NMR) to coalesce splitting at >60°C .
  • Mass spec adducts : Suppress alkali metal adducts by adding 0.1% formic acid to ESI solutions .

Basic: What solvents are optimal for electrochemical studies?

Answer:
Use anhydrous acetonitrile (0.1 M TBAPF6_6 as supporting electrolyte) for:

  • High solubility (>10 mM).
  • Wide electrochemical window (−2.0 to +2.0 V vs. Ag/AgCl) .
    Avoid : Protic solvents (e.g., H2_2O, MeOH), which destabilize the PF6_6^- counterion .

Advanced: How does the counterion (PF6−_6^-6−​) influence supramolecular assembly?

Answer:
PF6_6^-’s low basicity enhances cationic π-π interactions. Characterize via:

  • Single-crystal XRD : Identify anion-π interactions between PF6_6^- and bipyridinium (distance ~3.2 Å) .
  • DSC/TGA : PF6_6^- decomposition occurs at >300°C, ensuring thermal stability in materials applications .

Basic: What analytical techniques detect trace impurities?

Answer:

  • HPLC-UV (C18 column, 70:30 MeCN/H2_2O, 1 mL/min): Detect unreacted 4,4'-bipyridine (retention time ~3.2 min) .
  • ICP-MS : Quantify residual Br^- from incomplete counterion exchange (limit of detection: 0.1 ppm) .

Advanced: What mechanistic insights guide its use in photoredox catalysis?

Answer:
The compound’s excited-state redox potential (Ered_{red}* ≈ +1.2 V vs. SCE) enables oxidation of substrates like aryl amines. Validate via:

  • Transient absorption spectroscopy : Measure excited-state lifetime (>50 ns) in deaerated solutions .
  • Quantum yield calculations : Compare with Ru(bpy)32+_3^{2+} benchmarks (Φ ≈ 0.8) .

Basic: How to assess its solubility for solution-phase applications?

Answer:
Test solubility gradients in:

  • Polar solvents : >50 mg/mL in DMF, DMSO.
  • Nonpolar solvents : <1 mg/mL in hexane, toluene.
    Note : Solubility decreases with PF6_6^- content; use sonication for dispersion .

Advanced: What strategies mitigate aggregation-induced quenching in luminescence studies?

Answer:

  • Dilute solutions : Use concentrations <1 mM.
  • Additive screening : Introduce 1% PEG-400 to disrupt π-stacking .
  • Temperature control : Conduct experiments at 4°C to reduce kinetic aggregation .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhaling hexafluorophosphate degradation products (e.g., HF) .
  • Spill management : Neutralize with CaCO3_3 slurry and dispose as hazardous waste .

Advanced: How to model its charge-transport properties computationally?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to estimate HOMO/LUMO energies (HOMO ≈ −9.2 eV, LUMO ≈ −5.6 eV) .
  • MD simulations : Simulate ion diffusion in polymer matrices using OPLS-AA force fields .

Basic: What spectroscopic benchmarks confirm successful synthesis?

Answer:

  • IR : PF6_6^- stretching vibrations at 840 cm1^{-1} (strong) and 558 cm1^{-1} (medium) .
  • Elemental analysis : Theoretical C 47.61%, H 3.41%, N 7.93%; accept ±0.3% deviation .

Advanced: How does structural isomerism impact its electrochemical behavior?

Answer:
The 1,2-phenylene spacer (vs. 1,4-isomer) introduces steric hindrance, altering:

  • Redox potentials : Shift by +0.1 V due to reduced conjugation.
  • Stability : Enhanced resistance to aggregation-driven precipitation .
    Validate via comparative CV studies with 1,4-isomer analogs .

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